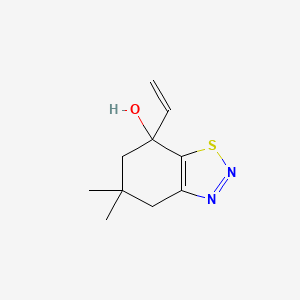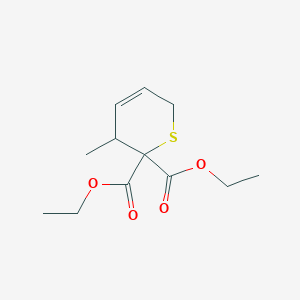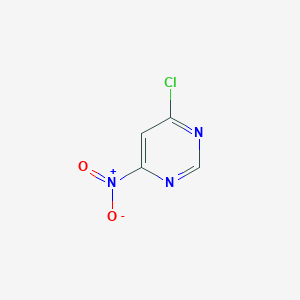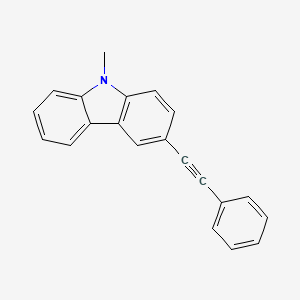
4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of alternative catalysts and greener solvents may also be explored to improve the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ketones.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone group allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-3,4-dihydronaphthalen-2(1H)-one: Similar structure but with methyl groups instead of benzyl groups.
4,4-Diphenyl-3,4-dihydronaphthalen-2(1H)-one: Similar structure but with phenyl groups instead of benzyl groups.
Uniqueness
4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of benzyl groups, which can influence its reactivity and potential applications. The benzyl groups may enhance its lipophilicity and ability to interact with biological targets.
Propriétés
Numéro CAS |
120651-51-6 |
|---|---|
Formule moléculaire |
C24H22O |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4,4-dibenzyl-1,3-dihydronaphthalen-2-one |
InChI |
InChI=1S/C24H22O/c25-22-15-21-13-7-8-14-23(21)24(18-22,16-19-9-3-1-4-10-19)17-20-11-5-2-6-12-20/h1-14H,15-18H2 |
Clé InChI |
LEUXIUXYIQXDNG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)CC(C2=CC=CC=C21)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)



![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)



![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)


